molecular formula C21H18N2O2S2 B2779072 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 922396-78-9

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2779072
CAS No.: 922396-78-9
M. Wt: 394.51
InChI Key: UKYZELIRVOUZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” is a complex organic compound that features a benzo[d]thiazole ring, a furan ring, and a phenylacetamide moiety with a methylthio substituent. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the furan-2-ylmethyl group: This step might involve the alkylation of the benzo[d]thiazole derivative with a furan-2-ylmethyl halide under basic conditions.

    Formation of the phenylacetamide moiety: This can be done by reacting the intermediate with 4-(methylthio)phenylacetic acid or its derivatives, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, catalytic hydrogenation.

    Coupling reagents: EDCI, DCC.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-26-17-10-8-15(9-11-17)13-20(24)23(14-16-5-4-12-25-16)21-22-18-6-2-3-7-19(18)27-21/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZELIRVOUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.